molecular formula C7H12O5 B14651958 Ethyl [(ethoxycarbonyl)oxy]acetate CAS No. 41844-64-8

Ethyl [(ethoxycarbonyl)oxy]acetate

Cat. No.: B14651958
CAS No.: 41844-64-8
M. Wt: 176.17 g/mol
InChI Key: AIBSSDFCJQYBCY-UHFFFAOYSA-N
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Description

Ethyl [(ethoxycarbonyl)oxy]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This compound is used in various industrial applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(ethoxycarbonyl)oxy]acetate can be synthesized through the esterification of ethyl glycolate with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, this compound is produced using a continuous flow reactor to maintain optimal reaction conditions and maximize yield. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(ethoxycarbonyl)oxy]acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to form ethyl glycolate and ethyl carbonate.

    Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to ethyl glycolate.

    Transesterification: It can react with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products

    Hydrolysis: Ethyl glycolate and ethyl carbonate.

    Reduction: Ethyl glycolate.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl [(ethoxycarbonyl)oxy]acetate is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: In the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fragrances, flavors, and as a solvent in coatings and adhesives.

Mechanism of Action

The mechanism of action of ethyl [(ethoxycarbonyl)oxy]acetate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carboxylic acids and alcohols. In reduction reactions, the ester is reduced to an alcohol by the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Commonly used as a solvent and in the production of coatings and adhesives.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

    Ethyl propionate: Used in the manufacture of perfumes and as a solvent.

Uniqueness

Ethyl [(ethoxycarbonyl)oxy]acetate is unique due to its specific reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

41844-64-8

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

ethyl 2-ethoxycarbonyloxyacetate

InChI

InChI=1S/C7H12O5/c1-3-10-6(8)5-12-7(9)11-4-2/h3-5H2,1-2H3

InChI Key

AIBSSDFCJQYBCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)OCC

Origin of Product

United States

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